Methyl 9-oxononanoate

Green Chemistry Bio-based Monomers Polymer Precursor

Methyl 9-oxononanoate (CAS 1931-63-1), also known as methyl azelaaldehydate or 9-oxononanoic acid methyl ester, is a C10 aldehyde-ester with the molecular formula C10H18O3 and molecular weight 186.25 g/mol. This compound belongs to the class of aldehydic acid methyl esters and features both a terminal aldehyde group and a methyl ester group on a nine-carbon alkyl chain.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 1931-63-1
Cat. No. B047897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9-oxononanoate
CAS1931-63-1
Synonyms9-Oxo-nonanoic Acid methyl ester;  Azelaaldehydic Acid Methyl Ester;  η-Formyl-caprylic Acid Methyl Ester;  8-Formyloctanoic Acid Methyl Ester;  9-Carbonyl-pelargonic Acid Methyl Ester;  9-Methoxy-9-oxononanal;  9-Oxononanoic Acid Methyl Ester;  Azelaic Aci
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCC=O
InChIInChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3
InChIKeyJMLYDLZRFNYHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 9-oxononanoate (CAS 1931-63-1): A Bi-Functional Aldehyde-Ester Platform Molecule for Bio-Based Polymer Synthesis and Lipid Oxidation Research


Methyl 9-oxononanoate (CAS 1931-63-1), also known as methyl azelaaldehydate or 9-oxononanoic acid methyl ester, is a C10 aldehyde-ester with the molecular formula C10H18O3 and molecular weight 186.25 g/mol . This compound belongs to the class of aldehydic acid methyl esters and features both a terminal aldehyde group and a methyl ester group on a nine-carbon alkyl chain. This dual functionality makes it a versatile intermediate in organic synthesis, particularly as a platform molecule for the production of bio-based monomers and polymers derived from renewable vegetable oils [1].

Why Methyl 9-oxononanoate Cannot Be Simply Replaced by Its Closest Analogs: The Case for Procurement Precision


Despite sharing structural similarities with other aldehydic esters and C9 di-acid derivatives, methyl 9-oxononanoate (C10) exhibits distinct chemical and physical properties that preclude simple interchangeability. The presence of a terminal aldehyde group, as opposed to a hydroxyl, carboxyl, or unsaturated group, directly dictates its unique reactivity profile in condensation, reduction, and oxidative cleavage reactions . This specificity leads to quantifiable differences in reaction selectivity, yield, and product distribution in applications ranging from bio-based monomer synthesis to lipid oxidation marker analysis [1].

Methyl 9-oxononanoate: A Quantitative Guide to Differentiated Performance for Scientific Selection


Methyl 9-oxononanoate Enables >90% Selective Reduction to 9-Hydroxynonanoate Monomer for Bio-Polymer Synthesis

In the synthesis of bio-based monomers for the polymer industry, the aldehyde group of methyl 9-oxononanoate can be selectively reduced to the corresponding primary alcohol-ester, methyl 9-hydroxynonanoate, with yields exceeding 90% using heterogeneous catalysts [1]. This high-yield transformation is critical because the resulting methyl 9-hydroxynonanoate serves as a key monomer for producing high-value polyesters and shape-memory polyurethanes, as demonstrated in subsequent polymerization studies [2].

Green Chemistry Bio-based Monomers Polymer Precursor

Methyl 9-oxononanoate: A Key Late-Stage Marker for Thermal Oxidation Stability in Lipids

In studies of thermal lipid oxidation, methyl 9-oxononanoate is identified as the predominant core aldehyde in the later stages of methyl elaidate oxidation, whereas the structurally similar 11-oxo-9-undecenoate dominates the early stages [1]. Furthermore, methyl elaidate exhibited 6.72% lower overall thermal oxidation reduction compared to methyl oleate, demonstrating a measurable stability difference tied to specific aldehyde profiles [1].

Lipid Oxidation Analytical Chemistry Food Science

Methyl 9-oxononanoate as a Diagnostic Tool for Lipid Peroxidation Pathways

Methyl 9-oxononanoate is a key diagnostic product for distinguishing between different lipid peroxidation pathways. In a heterolytic cleavage study of methyl linoleate hydroperoxides using a Lewis acid (BF3), methyl 9-oxononanoate and 2-nonenal were the specific products from the 9-hydroperoxide isomer, while the 13-hydroperoxide isomer yielded hexanal and methyl 12-oxo-10-dodecenoate [1]. This specific cleavage pattern, uncharacteristic of homolytic β-scission, demonstrates the compound's utility in identifying non-radical decomposition pathways [1].

Lipid Peroxidation Biomarker Analytical Method

Superior Monomer Source for Bio-Polyols and Shape-Memory Polymers

Methyl 9-oxononanoate serves as a crucial intermediate for producing 9-hydroxynonanoic acid, a monomer used to synthesize bio-based polyester polyols. These polyols, when incorporated into thermoplastic polyurethanes, yield materials with tunable transition temperatures near body temperature (37°C) and fast shape recovery (within seconds), as reported in a 2017 study [1]. This performance is directly enabled by the high-purity, 9-carbon backbone of the monomer derived from methyl 9-oxononanoate.

Polymer Chemistry Shape-Memory Materials Bio-based Polyols

Higher 9-Oxononanoate Yield from Dimeric vs. Monomeric Oxidation Products

A comparative study of volatile thermal decomposition products from autoxidized methyl linolenate revealed that dimeric oxidation products generated significantly more methyl 9-oxononanoate than the corresponding monomeric hydroperoxides [1]. This differential production profile is critical for accurately modeling and quantifying lipid degradation in complex food and biological systems.

Lipid Oxidation Analytical Chemistry Food Science

High-Value Application Scenarios for Methyl 9-oxononanoate in R&D and Industrial Settings


Bio-Based Monomer Production for Advanced Polyesters and Polyurethanes

Methyl 9-oxononanoate is the preferred starting material for the synthesis of methyl 9-hydroxynonanoate, a crucial monomer for high-performance bio-polyesters and polyurethanes. Its terminal aldehyde group allows for a selective reduction with yields >90%, a quantitative advantage over alternative pathways [1]. This high-yield step is essential for producing the pure 9-carbon diol or hydroxy-acid monomers required for consistent polymer properties. Researchers developing bio-based polymers should prioritize this compound to ensure high monomer purity and cost-effective synthesis, as demonstrated in the creation of fast-responding shape-memory polyurethanes [2].

Analytical Standard for Tracking Late-Stage Thermal Oxidation in Oils and Fats

For food scientists and analytical chemists studying lipid oxidation, methyl 9-oxononanoate is an indispensable analytical standard for GC-MS and HPLC analysis. Its identification as the predominant core aldehyde in the later stages of methyl elaidate thermal oxidation provides a quantifiable marker of advanced oxidative degradation [1]. Its presence and concentration serve as a specific indicator of the decomposition pathways of 9-hydroperoxides, offering a more precise assessment of oil quality and shelf-life compared to general markers like peroxide value [1].

Mechanistic Probe for Non-Radical Lipid Peroxidation Pathways

In biomedical and biochemical research investigating lipid peroxidation mechanisms, methyl 9-oxononanoate is a critical diagnostic tool. Its exclusive formation from the 9-hydroperoxide isomer of methyl linoleate under Lewis acid-catalyzed heterolytic cleavage allows researchers to distinguish this pathway from radical-mediated homolysis [1]. Procurement of high-purity methyl 9-oxononanoate is essential for use as a reference standard in identifying these specific, non-radical oxidation events in biological samples, where such aldehydes are implicated in cellular signaling and pathology [1].

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